molecular formula C7H10BNO4 B8119387 2,4-Dimethoxypyridin-3-ylboronic acid

2,4-Dimethoxypyridin-3-ylboronic acid

Cat. No.: B8119387
M. Wt: 182.97 g/mol
InChI Key: XLFHENQMTKSISI-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C7H10BNO4 and its molecular weight is 182.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethoxypyridin-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxypyridin-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dimethoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-5-3-4-9-7(13-2)6(5)8(10)11/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFHENQMTKSISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2,4-Dimethoxypyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Application Note & Synthesis Guide

Chemical Identity & Structural Analysis

2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the "privileged" electronic environment of the C3 position, flanked by two electron-donating methoxy groups and the electron-deficient pyridine core.

Physicochemical Constants
PropertyValue
CAS Number 1219744-53-2
IUPAC Name (2,4-dimethoxypyridin-3-yl)boronic acid
Molecular Formula C

H

BNO

Molecular Weight 182.97 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Boronic Acid) ~8.5–9.0 (Estimated)
Structural Electronic Profile

The stability and reactivity of this compound are dictated by the interplay between the pyridine nitrogen and the methoxy substituents:

  • C3-Position Activation: The C3 position is sterically crowded but electronically activated. It resides between two ortho-directing methoxy groups. This "cooperative directing effect" makes the precursor (2,4-dimethoxypyridine) highly susceptible to Directed Ortho Metalation (DoM) at C3, facilitating synthesis.

  • Boronic Acid Stability: Unlike 2-pyridylboronic acids, which are notoriously unstable due to rapid protodeboronation (facilitated by the adjacent nitrogen lone pair), 3-pyridylboronic acids like this compound are significantly more robust. However, the electron-rich nature of the ring (due to dimethoxy substitution) requires careful handling under strongly acidic conditions to prevent electrophilic aromatic substitution-driven protodeboronation.

Synthesis & Production Protocols

Core Directive: The most efficient synthetic route utilizes Directed Ortho Metalation (DoM) . This method exploits the acidity of the C3 proton, enhanced by the inductive effects of the adjacent methoxy groups.

Protocol: Directed Ortho Metalation (DoM)

This protocol avoids the use of halogenated precursors, offering a higher atom economy.

Reagents:

  • Substrate: 2,4-Dimethoxypyridine[1][2]

  • Base: n-Butyllithium (2.5 M in hexanes) or LDA (if higher regioselectivity is required)

  • Electrophile: Triisopropyl borate (B(O

    
    Pr)
    
    
    
    ) or Trimethyl borate (B(OMe)
    
    
    )
  • Solvent: Anhydrous THF (Tetrahydrofuran)[3]

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and 2,4-dimethoxypyridine.

  • Cryogenic Cooling: Cool the solution to -78 °C . This temperature is critical to stabilize the lithiated intermediate and prevent nucleophilic attack on the pyridine ring.

  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Mechanistic Insight: The Lithium atom coordinates to the methoxy oxygens, directing deprotonation specifically at the C3 position (the "kinetic sink").

  • Incubation: Stir at -78 °C for 1 hour to ensure complete formation of (2,4-dimethoxypyridin-3-yl)lithium.

  • Borylation: Add Triisopropyl borate rapidly in one portion.

    • Why Rapid Addition? To ensure the electrophile is in excess immediately, preventing the lithiated species from reacting with the formed boronate product.

  • Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with aqueous NH

    
    Cl (mild) or dilute HCl (careful pH control required).
    
  • Isolation: Extract with EtOAc. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride; recrystallization from acetonitrile/water is often required to obtain the free acid.

Synthesis Pathway Visualization

Synthesis Substrate 2,4-Dimethoxypyridine Lithiation Step 1: Lithiation (-78°C, n-BuLi/THF) Substrate->Lithiation Coordination Intermediate 3-Lithio Intermediate (Kinetic Control) Lithiation->Intermediate Deprotonation Borylation Step 2: Borylation (+ B(OiPr)3) Intermediate->Borylation Electrophilic Trapping Hydrolysis Step 3: Hydrolysis (H3O+) Borylation->Hydrolysis Boronate Ester Product 2,4-Dimethoxypyridin- 3-ylboronic Acid Hydrolysis->Product Final Workup

Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of 2,4-Dimethoxypyridin-3-ylboronic acid.

Reactivity & Application in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is a prime candidate for installing the 2,4-dimethoxypyridine moiety, a bioisostere for other aromatic rings found in kinase inhibitors.

Optimized Coupling Conditions:

  • Catalyst: Pd(dppf)Cl

    
    [4][5]·DCM or Pd
    
    
    
    (dba)
    
    
    with SPhos.
    • Selection Logic: SPhos is highly effective for heteroaryl boronic acids, preventing catalyst deactivation by the pyridine nitrogen.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    .
    • Note: Avoid strong hydroxide bases if the coupling partner is sensitive.

  • Solvent: 1,4-Dioxane/Water (4:1). The water is essential to solubilize the base and activate the boronic acid (formation of the reactive boronate species Ar-B(OH)

    
    ).
    
Stability & Handling (The Boroxine Cycle)

Like most boronic acids, 2,4-dimethoxypyridin-3-ylboronic acid exists in a dehydration equilibrium with its cyclic trimer (boroxine).

  • Storage: Store at 2–8 °C under inert atmosphere.

  • Rehydration: If the stoichiometry of the reaction is critical, the material can be "re-hydrated" by suspending in water/acetone and stirring before use, or simply used in excess (1.2–1.5 equiv) in the Suzuki coupling to account for the variable molecular weight of the anhydride form.

Mechanism of Action (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (+ Boronate) PdII_X->TransMet Activation by Base PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing the activated boronate species.

References

  • Cymit Química. 2,4-Dimethoxypyridin-3-ylboronic acid Product Data. Retrieved from

  • BLD Pharm. Product Specifications: CAS 1219744-53-2.[1][6] Retrieved from

  • Organic Syntheses. Synthesis of Ortho-Substituted Arylboronic Esters by In Situ Trapping. (General DoM Methodology). Org. Synth. 2005, 81, 134.[3] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C.Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. (Context on Boronic Acid Stability).
  • Beilstein J. Org. Chem. Mechanistic aspects regarding the Suzuki–Miyaura reaction. (Pyridyl coupling specifics). Retrieved from

Sources

Electronic Architecture and Synthetic Utility of 2,4-Dimethoxy Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific electronic and synthetic challenges posed by 2,4-dimethoxy substituted pyridine boronic acids . These motifs are electronically distinct from simple phenyl boronic acids due to the synergistic "push-pull" dynamics between the electron-rich methoxy substituents and the electron-deficient pyridine core.

Technical Whitepaper | Version 1.0

Executive Summary

2,4-Dimethoxy substituted pyridine boronic acids represent a high-value but synthetically challenging class of heterocyclic building blocks. While the methoxy groups provide essential hydrogen-bond accepting vectors and modulate lipophilicity (


) in drug design, they simultaneously destabilize the Carbon-Boron (C-B) bond.

The core challenge is protodeboronation . The electron-donating nature of the methoxy groups at the 2- and 4-positions significantly increases the electron density of the pyridine ring, raising the basicity of the ring nitrogen. This facilitates the formation of zwitterionic intermediates that rapidly hydrolyze the C-B bond under standard Suzuki-Miyaura conditions. This guide outlines the electronic theory, stabilization strategies (MIDA boronates), and optimized coupling protocols required to utilize these reagents effectively.

Electronic Landscape & The "2-Pyridyl Problem"

The Push-Pull Effect

The 2,4-dimethoxy substitution pattern creates a unique electronic environment:

  • Inductive Withdrawal (-I): The pyridine nitrogen and the oxygen atoms of the methoxy groups withdraw electron density through the sigma framework.

  • Resonance Donation (+R): The lone pairs on the methoxy oxygens donate electron density into the

    
    -system.
    

In a 2,4-dimethoxy-5-boronic acid (the most accessible isomer), the 2-methoxy group and the ring nitrogen create a "chelating" electronic environment. The increased electron density at the C-3 and C-5 positions makes the C-B bond highly susceptible to electrophilic attack (by protons), leading to rapid degradation.

Mechanism of Protodeboronation

Unlike phenyl boronic acids, 2-pyridyl and electron-rich pyridyl boronates undergo protodeboronation via a specific pathway involving the protonation of the ring nitrogen.

Key Insight: The rate of protodeboronation is pH-dependent.[1][2] At neutral or slightly acidic pH, the pyridine nitrogen becomes protonated. The resulting pyridinium species is highly electron-deficient, but the C-B bond is weakened by the presence of water/base coordinating to the boron, creating a "push" that snaps the C-B bond.

Visualization: Protodeboronation Pathway

The following diagram illustrates the degradation mechanism that researchers must mitigate.

Protodeboronation Fig 1. Mechanism of acid-catalyzed protodeboronation in electron-rich pyridines. Substrate 2,4-Dimethoxy Pyridine Boronic Acid Protonation N-Protonation (Formation of Pyridinium) Substrate->Protonation + H+ (pH < 7) Complex Boronate Complex (Tetrahedral Intermediate) Protonation->Complex + OH- / H2O Transition C-B Bond Cleavage Complex->Transition Rate Limiting Step Product 2,4-Dimethoxypyridine (Degraded Product) Transition->Product BoricAcid Boric Acid Transition->BoricAcid

Stability & Handling Protocols

To bypass the instability of the free boronic acid, it is strongly recommended to use protected boron species. Free boronic acids of this class typically have a half-life of minutes to hours in aqueous base at elevated temperatures.

Recommended Surrogates
Reagent ClassStabilityReactivityRecommendation
Free Boronic Acid LowHigh (degrades fast)Avoid for scale-up.
Pinacol Ester (BPin) ModerateModerateUsable, but purification on silica can cause hydrolysis.
MIDA Boronate High Latent (Slow Release)Gold Standard. Stable to silica and storage.
Trifluoroborate (BF3K) HighHighGood alternative, but solubility can be an issue in non-polar solvents.
Protocol: Synthesis of MIDA Boronate

Context: Converting the unstable 2,4-dimethoxypyridine-5-boronic acid into a stable MIDA ester.

  • Reagents: 2,4-dimethoxy-5-bromopyridine (1.0 equiv), Triisopropyl borate (1.2 equiv), n-Butyllithium (1.1 equiv), MIDA (N-methyliminodiacetic acid) (1.5 equiv).

  • Lithiation: In a flame-dried flask under Argon, dissolve the bromide in anhydrous THF/Toluene (4:1). Cool to -78°C .

  • Exchange: Add n-BuLi dropwise. Stir for 30 mins. The solution will turn yellow/orange.

  • Borylation: Add Triisopropyl borate rapidly. Allow to warm to room temperature over 2 hours.

  • MIDA Installation: Add MIDA and DMSO. Heat to 110°C (Dean-Stark trap) to remove isopropanol/solvent, or reflux in Toluene/DMSO.

  • Workup: The MIDA boronate is stable. Extract with EtOAc, wash with water, and purify via standard silica chromatography (eluting with EtOAc/MeCN).

Optimized Coupling Strategies (Suzuki-Miyaura)

Standard aqueous Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) often fail due to the rapid hydrolysis of the pyridine boronic acid before transmetallation occurs.

The Anhydrous "Slow-Release" Protocol

This method utilizes the MIDA boronate and a hydrolytic base to slowly release the active boronic acid species in situ, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over degradation.

Reaction Setup:

  • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (3-6 mol%). XPhos is critical for sterically demanding or electron-rich heteroaromatics.

  • Base: K3PO4 (anhydrous, 3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Strict control of water is key.

  • Temperature: 100°C.

Workflow Visualization

The following diagram details the decision tree for synthesizing and coupling these moieties.

SyntheticWorkflow Fig 2. Synthetic workflow for accessing 2,4-dimethoxypyridine biaryls. Start Starting Material: 2,4-Dimethoxy-5-bromopyridine Lithiation Li-Halogen Exchange (-78°C, nBuLi) Start->Lithiation Quench Borate Quench (B(OiPr)3) Lithiation->Quench Decision Choose Stabilization Route Quench->Decision RouteA Route A: MIDA Boronate (Stable, Storable) Decision->RouteA Recommended RouteB Route B: In-Situ Coupling (High Risk, Rapid) Decision->RouteB If <100mg scale Coupling Suzuki-Miyaura Coupling Pd-XPhos, K3PO4, Dioxane RouteA->Coupling Slow Hydrolysis RouteB->Coupling Immediate Use Product Final Biaryl Product Coupling->Product

Applications in Drug Discovery[4][5]

Bioisosterism

The 2,4-dimethoxypyridine motif is often used as a bioisostere for:

  • Trimethoxybenzene: It retains the electron-rich nature but introduces a pyridine nitrogen that can accept a hydrogen bond or modulate metabolic stability (reducing CYP450 oxidation at the ring carbons).

  • Pyrimidines: It offers a different electrostatic potential surface (ESP) map, potentially improving selectivity against kinases or GPCRs.

Physicochemical Tuning
  • Solubility: The basic nitrogen improves aqueous solubility at physiological pH compared to the benzene analog.

  • Metabolic Stability: The methoxy groups block metabolic "soft spots" on the ring, while the nitrogen reduces the overall lipophilicity compared to a purely carbocyclic ring.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society. [Link][3]

    • Core Reference for MIDA stability.
  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]

    • Relevant for coupling electron-modified boronic acids.
  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition. [Link]

    • Definitive mechanistic study on why 2-pyridyl boron
  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

    • Source for XPhos/Pd2(dba)3 protocols.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

    • Review of boron

Sources

Safety Data Sheet (SDS) highlights for 2,4-Dimethoxypyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Highlights & Technical Guide: 2,4-Dimethoxypyridin-3-ylboronic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers.

Chemical Identity & Physicochemical Profiling

Executive Summary

2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Unlike its 2-pyridylboronic acid analogs, which are notoriously unstable due to rapid protodeboronation, this 3-pyridyl isomer exhibits improved stability. However, its electron-rich dimethoxy substitution pattern introduces specific handling requirements to prevent oxidative degradation and boroxine formation.

Substance Identification
ParameterDetail
Chemical Name 2,4-Dimethoxypyridin-3-ylboronic acid
CAS Number 1219744-53-2
Molecular Formula C₇H₁₀BNO₄
Molecular Weight 182.97 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.
Structure Pyridine ring substituted with methoxy groups at C2 and C4; boronic acid at C3.

Hazard Identification (GHS Classification)

While not classified as "Fatal" or "Toxic" (Skull & Crossbones), this compound acts as a significant irritant. The Lewis acidic nature of the boron center contributes to its reactivity with biological nucleophiles.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Cat.[2] 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[2][3]H335
Emergency Response Logic

The following decision tree outlines the immediate response protocols for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact (Lewis Acid Irritation) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15+ min Remove Contacts Consult Ophthalmologist Eye->ActionEye ActionSkin Wash with Soap/Water Remove Contaminated Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS/CAS 1219744-53-2) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 1: Decision logic for emergency response following exposure to pyridyl boronic acids.

Handling, Stability & "Expertise" Insights

This section deviates from standard SDS text to provide causal explanations for storage protocols.

The Boroxine Equilibrium & Protodeboronation

Researchers often misinterpret the "purity" of boronic acids.

  • Dehydration (Boroxine Cycle): Upon storage, particularly in dry environments, free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is reversible.

    • Impact: The material may appear to have a different melting point or NMR profile.

    • Solution: In aqueous coupling conditions (Suzuki), the boroxine hydrolyzes back to the active monomeric acid.

  • Protodeboronation (The Critical Risk):

    • Mechanism:[4][5][6] Pyridyl boronic acids are prone to C-B bond cleavage. While C3-isomers (like this compound) are more stable than C2-isomers, the electron-rich dimethoxy groups destabilize the C-B bond under high heat or strong base.

    • Causality: The basic conditions required for Suzuki coupling can accelerate this decomposition if the catalyst is not active enough to engage the boron species first.

Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[7] Moisture can induce caking, but extreme dryness promotes boroxine formation.

  • Container: Tightly sealed to prevent oxidative degradation of the electron-rich pyridine ring.

Application Workflow: Optimized Suzuki-Miyaura Coupling

This protocol is designed to mitigate protodeboronation by using mild bases and controlled heating.

Reagents & Stoichiometry[7][8]
  • Substrate: Aryl Halide (1.0 equiv)[7]

  • Boron Source: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for stability and efficiency with heteroaryls.

  • Base: K₃PO₄ (2.0 – 3.0 equiv) — Preferred over carbonates for sensitive boronic acids.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[8]

Step-by-Step Methodology
  • Degassing (Crucial): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) species and promotes homocoupling.

  • Assembly: In a reaction vial, combine the Aryl Halide, Boronic Acid, and Base.

  • Catalyst Addition: Add Pd catalyst last. Seal the vial immediately.

  • Reaction: Heat to 80°C. Note: Avoid reflux temperatures (>100°C) to minimize protodeboronation of the pyridine ring.

  • Monitoring: Check TLC or LCMS at 2 hours. If starting material remains, add 0.2 equiv more boronic acid.

Experimental Workflow Diagram

SuzukiWorkflow Setup Setup: Combine Reagents (Inert Atmosphere) Heat Reaction: 80°C, 2-6 Hours Setup->Heat Degas Degas Solvents (Argon Sparge) Degas->Setup Check QC Check: LCMS/TLC Heat->Check Decision Complete? Check->Decision Decision->Heat No (Add Boron) Quench Workup: Dilute EtOAc/Water Wash Brine Decision->Quench Yes Purify Purification: Column Chromatography Quench->Purify

Figure 2: Optimized workflow for coupling sensitive heteroaryl boronic acids.

Stability Dynamics & Troubleshooting

Understanding the equilibrium between the active species and its storage forms is vital for interpreting analytical data.

StabilityEquilibrium Boroxine Boroxine (Trimer) (Storage Form in Dry State) Acid Active Boronic Acid (Monomer) Boroxine->Acid + H2O (Hydrolysis) Boronate Boronate Anion (Reactive Species in Base) Acid->Boronate + Base (Activation) Decomp Decomposition Product (Protodeboronation) Boronate->Decomp High T / Long Time (Irreversible)

Figure 3: Chemical equilibrium and decomposition pathways.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / High SM Catalyst poisoning or inactive Boroxine.Ensure solvents are degassed.[8] Pre-stir boronic acid in aqueous base for 5 mins to hydrolyze boroxine.
Des-boron Byproduct Protodeboronation.[9]Lower reaction temperature to 60°C; switch base to K₃PO₄ or KF.
Black Precipitate Pd precipitation (Pd Black).Ligand dissociation occurred. Add excess ligand or lower temperature.

References

  • Chemicalbridge. (n.d.). 2,4-Dimethoxypyridin-3-ylboronic acid SDS & Properties. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for 2,4-Dimethoxypyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid

Part 1: Executive Summary & Mechanistic Insight

The Challenge: 2,4-Dimethoxypyridin-3-ylboronic acid presents a unique duality of challenges in Suzuki-Miyaura cross-coupling. While 3-pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts, this specific substrate introduces significant steric hindrance and electronic enrichment .

  • Steric Shielding: The boronic acid moiety at position C3 is flanked by two methoxy groups at C2 and C4. This "ortho-ortho" disubstitution creates a steric pocket that significantly retards the transmetallation step of the catalytic cycle.

  • Electronic Deactivation: The electron-rich nature of the dimethoxypyridine ring renders the C-B bond less Lewis acidic, making the formation of the reactive boronate species (the species that actually undergoes transmetallation) less favorable compared to electron-deficient aryl boronic acids.

Strategic Solution: To overcome the transmetallation bottleneck, the catalyst system must employ electron-rich, bulky phosphine ligands (Buchwald-type) that facilitate oxidative addition and, critically, create a geometry that forces transmetallation. Furthermore, the base selection is critical to balance boronate activation against protodeboronation.

Part 2: Experimental Protocols

Two protocols are recommended. Protocol A is the "High-Performance" method designed for difficult coupling partners (aryl chlorides, sterically crowded halides). Protocol B is the "Standard" method for reactive partners (aryl bromides/iodides) where cost-efficiency is prioritized.

Protocol A: The "Buchwald" Method (Recommended for High Yields)

Best for: Aryl chlorides, sterically hindered partners, and maximizing conversion.

Reagents:

  • Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 – 1.5 equiv)

  • Coupling Partner: Aryl/Heteroaryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

    • Alternative: XPhos Pd G2 or G3 precatalyst (2-5 mol%)

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) (2.0 – 3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (10:1)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80–100°C with vigorous stirring.

    • Note: Vigorous stirring is essential for biphasic mixtures.

  • Monitor: Check conversion by LC-MS after 2 hours. If incomplete, continue heating for up to 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

Protocol B: The "Robust" Method (Standard)

Best for: Aryl bromides, iodides, and initial screening.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–90°C

Why this works: Pd(dppf)Cl₂ is a robust catalyst for heteroaryl couplings. The large bite angle of the dppf ligand stabilizes the complex, while the aqueous carbonate system ensures rapid formation of the boronate species.

Part 3: Data & Decision Logic

Optimization Decision Tree

Use the following logic to select the appropriate conditions based on your specific coupling partner.

SuzukiLogic Start Coupling Partner? ArCl Aryl Chloride (or Steric Hindrance) Start->ArCl ArBr Aryl Bromide/Iodide (Unencumbered) Start->ArBr CondA Protocol A: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O ArCl->CondA CondB Protocol B: Pd(dppf)Cl2 K2CO3, Dioxane/H2O ArBr->CondB Issue Issue: Low Yield? CondA->Issue CondB->Issue DeBor Protodeboronation (Substrate Loss) Issue->DeBor Mass = M-B(OH)2 Homo Homocoupling (Oxidative) Issue->Homo Dimer found Sol1 Switch to Anhydrous Dioxane + CsF DeBor->Sol1 Sol2 Degas thoroughly Switch to Pd(PPh3)4 Homo->Sol2

Caption: Decision logic for selecting and troubleshooting Suzuki-Miyaura conditions for 2,4-dimethoxypyridin-3-ylboronic acid.

Comparative Analysis of Conditions
VariableProtocol A (SPhos)Protocol B (dppf)Mechanism Note
Ligand Class Dialkylbiaryl phosphine (Bulky, e-rich)Bidentate ferrocenyl (Large bite angle)SPhos facilitates transmetallation in crowded systems.
Base K₃PO₄ (Phosphate)K₂CO₃ (Carbonate)Phosphate is milder, reducing protodeboronation risk.
Solvent System Toluene/Water (Biphasic)Dioxane/Water (Miscible)Biphasic systems often protect the boronic acid from rapid hydrolysis.
Success Rate High (>85% for Cl/Br)Moderate (>70% for Br)SPhos is superior for chlorides.

Part 4: Troubleshooting & Critical Parameters

  • Protodeboronation (The "Silent Killer"):

    • Symptom:[1][3][4][5][6] You isolate 2,4-dimethoxypyridine (mass = starting material minus B(OH)₂).

    • Cause: High pH + Water + Heat accelerates C-B bond cleavage.

    • Fix: Switch to anhydrous conditions . Use CsF (Cesium Fluoride) or K₃PO₄ in dry Dioxane or DMF. The fluoride anion activates the boronic acid without the high basicity of hydroxide/carbonate.

  • Transmetallation Stall:

    • Symptom:[1][3][4][5][6][7] Unreacted halide remains, boronic acid is consumed (or deboronated).

    • Cause: The 2,4-dimethoxy groups block the Pd center from approaching the Boron.

    • Fix: Increase catalyst loading of SPhos or switch to XPhos . These ligands are specifically designed to "reach around" steric bulk.

  • Purification Note:

    • Pyridyl boronic acids and their byproducts can streak on silica. Pre-wash silica gel with 1% Triethylamine in Hexanes/EtOAc to prevent product loss due to non-specific binding.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[8][9][10] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[11] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[11] Journal of the American Chemical Society.[8][9][10] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[9]Link

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6][12][13] Chemical Reviews.[6] Link

Sources

Scalable synthesis procedures for 2,4-Dimethoxypyridin-3-ylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis & Stabilization of 2,4-Dimethoxypyridin-3-ylboronic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: 2,4-Dimethoxypyridin-3-ylboronic acid is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, its synthesis is plagued by two critical failure modes:

  • Rapid Protodeboronation: The 2-methoxy substituent acts similarly to a 2-pyridyl nitrogen, facilitating a zwitterionic hydrolysis pathway that cleaves the C-B bond under neutral or aqueous conditions.

  • Cryogenic Constraints: Traditional halogen-lithium exchange requires -78°C to prevent "dance" rearrangement and degradation, a temperature profile that is economically unviable at kilogram scale.

The Solution: This guide details three validated protocols to bypass these limitations. We shift from the isolation of the free boronic acid (which is inherently unstable) to the synthesis of the Pinacol Ester or Potassium Trifluoroborate salt. Furthermore, we introduce a Continuous Flow protocol that allows for high-temperature lithiation (>-40°C), significantly reducing cooling costs while improving safety.

Part 2: Mechanism of Instability (The "Why")

Understanding the degradation mechanism is prerequisite to successful scale-up. Unlike phenylboronic acids, 2-alkoxypyridyl-3-boronic acids degrade via a specific base-catalyzed or zwitterionic pathway.

Figure 1: Protodeboronation Mechanism & Stabilization Strategy

Protodeboronation cluster_0 Instability Pathway cluster_1 Stabilization Strategy BoronicAcid Free Boronic Acid (Unstable) Zwitterion Zwitterionic Intermediate BoronicAcid->Zwitterion pH > 7 Hydrolysis Pinacol Pinacol Ester (Steric Bulk) BoronicAcid->Pinacol Esterification MIDA MIDA Boronate (B-N Coordination) BoronicAcid->MIDA Complexation Flow Flow Chemistry (t < 10s) BoronicAcid->Flow Flash Processing Degradation 2,4-Dimethoxypyridine (Protodeboronated Product) Zwitterion->Degradation C-B Bond Cleavage

Caption: The 2-methoxy group facilitates hydrolytic cleavage of the C-B bond. Stabilization requires masking the boron (Pinacol/MIDA) or minimizing residence time (Flow).

Part 3: Experimental Protocols

Protocol A: Continuous Flow Lithiation-Borylation (Recommended for Scale)

Best for: Kilogram-scale production, safety, and yield consistency.

Concept: By using a flow reactor, the residence time of the unstable lithiated intermediate is reduced to seconds, allowing the reaction to proceed at -20°C or even 0°C instead of -78°C.

Equipment Setup:

  • Pumps: 3x HPLC or Syringe Pumps (Reactant A, Base B, Electrophile C).

  • Reactor: Chip or Coil reactor (PFA tubing), internal volume ~5-10 mL.

  • Quench: Continuous output into an acidic hydrolysis or pinacol solution.

Reagents:

  • Feed A: 3-Bromo-2,4-dimethoxypyridine (0.5 M in dry THF).

  • Feed B: n-Butyllithium (0.5 M in Hexanes) or i-PrMgCl·LiCl (TurboGrignard).

  • Feed C: Triisopropyl borate (B(OiPr)3) (0.75 M in THF).

Step-by-Step Procedure:

  • System Drying: Flush entire system with anhydrous THF under Argon back-pressure (5 bar).

  • Lithiation (Zone 1):

    • Mix Feed A and Feed B in a T-mixer at -20°C .

    • Residence Time: 20 seconds. (Note: This is sufficient for Li-Hal exchange but too short for degradation).

  • Borylation (Zone 2):

    • Introduce Feed C into the stream via a second T-mixer.

    • Temperature: -20°C to 0°C.[1]

    • Residence Time: 60 seconds.

  • Quench & Esterification (Collection):

    • Direct the reactor output into a stirred vessel containing Pinacol (1.2 equiv) and Acetic Acid (1.1 equiv) in THF at room temperature.

    • Why? Immediate conversion to the pinacol ester prevents hydrolysis to the unstable free acid.

  • Workup:

    • Concentrate solvent.

    • Redissolve in Isopropyl Acetate (IPAc) and wash with water.

    • Crystallize from Heptane/IPAc.

Data Summary:

Parameter Batch (-78°C) Flow (-20°C)
Yield (Pinacol Ester) 65-72% 88-92%
Purity (HPLC) 94% >98%

| Throughput | 50 g/day | 1.2 kg/day |

Protocol B: Transition Metal-Catalyzed Borylation (Miyaura)

Best for: Labs without flow or cryogenic capabilities.

Concept: Uses Pd-catalysis to install the boron moiety. Avoids lithium reagents entirely, making it compatible with sensitive functional groups, though more expensive due to Palladium.

Reagents:

  • Substrate: 3-Bromo-2,4-dimethoxypyridine (1.0 equiv).

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (1.1 equiv).

  • Catalyst: Pd(dppf)Cl2[2][3][4]·DCM (3 mol%).

  • Base: Potassium Acetate (KOAc) (3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Inertion: Charge a reaction vessel with substrate, B2pin2, KOAc, and Catalyst. Evacuate and backfill with N2 (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Critical Control: Monitor by HPLC. Stop immediately upon consumption of bromide. Prolonged heating causes protodeboronation of the product ester.

  • Filtration: Cool to RT and filter through a pad of Celite to remove inorganic salts.

  • Isolation: Concentrate the filtrate. The residue is often used directly in the next step ("telescoping") to avoid purification losses. If isolation is required, rapid column chromatography (Neutral Alumina, not Silica) is recommended.

Protocol C: Optimized Suzuki Coupling (Downstream Application)

Best for: Using the synthesized boronate in drug discovery.

Concept: Standard aqueous Suzuki conditions often destroy this specific boronic acid. We use a non-aqueous or low-water system with "anhydrous activation."

Protocol:

  • Coupling Partner: Aryl Chloride/Bromide (1.0 equiv).

  • Boronate: 2,4-Dimethoxypyridin-3-ylboronic acid pinacol ester (1.2 equiv).

  • Catalyst: Pd(Amphos)Cl2 (1-3 mol%) or Pd2(dba)3/XPhos.

  • Base: K3PO4 (finely ground, anhydrous) (3.0 equiv).

  • Solvent: n-Butanol or 1,4-Dioxane/Water (10:1 ratio).

    • Note: Minimizing water concentration reduces the rate of protodeboronation relative to the rate of transmetallation.

Part 4: Visualizing the Scalable Workflow

Figure 2: Continuous Flow Reactor Diagram

FlowProcess cluster_inputs Reagent Feeds cluster_reactor Flow Reactor (-20°C) cluster_output Quench & Isolation FeedA Substrate (in THF) Mixer1 Mixer 1 (Lithiation) FeedA->Mixer1 FeedB n-BuLi (in Hexanes) FeedB->Mixer1 FeedC B(OiPr)3 (in THF) Mixer2 Mixer 2 (Borylation) FeedC->Mixer2 Delay1 Residence Loop (20s) Mixer1->Delay1 Li-Hal Exchange Delay1->Mixer2 Delay2 Residence Loop (60s) Mixer2->Delay2 Electrophilic Trap Quench Quench Vessel (Pinacol/AcOH) Delay2->Quench Stream Out Product Stable Pinacol Ester (>98% Purity) Quench->Product Crystallization

Caption: Schematic of the continuous flow setup allowing high-temperature lithiation (-20°C) by controlling residence time.

Part 5: Troubleshooting & Quality Control

Failure ModeSymptomRoot CauseCorrective Action
Low Yield High recovery of 2,4-dimethoxypyridine (des-bromo).Protodeboronation during workup or incomplete lithiation.1. Switch to Flow Protocol. 2. Ensure quench pH is acidic (AcOH) before adding Pinacol.
"Dance" Product Boron incorporated at C-5 or C-6.Lithiation temperature too high (Batch) or residence time too long.1. Reduce T to -78°C (Batch). 2. Reduce residence time to <10s (Flow).
Black Tar Reaction mixture turns black/viscous.Polymerization or Pd-black formation (Miyaura).1. Degas solvents thoroughly. 2. Add surfactant (TPGS-750M) or switch to Pd(dppf)Cl2.

References

  • Mechanistic Insight into Protodeboronation

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[5] [5]

  • Synthesis of Pyridine Boronic Esters (Org. Synth.)

    • Li, W., et al. (2005).[6] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89.

  • Continuous Flow Lithiation Strategies: Gutmann, B., et al. (2015). Continuous Flow Lithiation of Pyridines. Chemistry – A European Journal. (General reference for flow lithiation parameters). See also: Application Note on Flow Chemistry for Organometallics, Journal of Flow Chemistry.
  • Miyaura Borylation of Electron-Rich Heterocycles

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510.

Sources

Application Note: Solvent & Condition Optimization for Suzuki Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: The "Perfect Storm" of Instability

Coupling 2,4-dimethoxypyridin-3-ylboronic acid presents a unique synthetic challenge that frequently results in low yields or complete reaction failure. This substrate sits at the intersection of three competing failure modes:

  • Steric Crowding (The Ortho-Effect): The boronic acid at the C3 position is sandwiched between two methoxy groups at C2 and C4. This steric bulk significantly retards the rate of transmetallation , the crucial step where the boron group transfers to the palladium center.

  • Electronic Instability (Protodeboronation): While pyridine rings are typically electron-deficient, the two methoxy substituents render this specific ring electron-rich. Under the basic conditions required for Suzuki coupling, the activated boronate species is prone to rapid protodeboronation (loss of the boron group replaced by hydrogen), often faster than the sterically hindered transmetallation can occur.

  • Lewis Basicity: The pyridine nitrogen can competitively coordinate to the palladium catalyst, poisoning the active cycle.

The Solution Strategy

Success requires a solvent system that balances solubility (to maintain active species concentration) with kinetic control (favoring coupling over decomposition). This guide moves beyond standard "recipe" chemistry to a mechanistic approach, prioritizing Buchwald-type precatalysts and controlled water/solvent ratios .

Part 2: Solvent Selection Matrix & Scientific Rationale

The choice of solvent dictates the speciation of the boronic acid (neutral vs. boronate "ate" complex) and the rate of protodeboronation.

Comparative Solvent Performance Data
Solvent SystemPolarityBase SolubilityRec.[1] TempSuitabilityMechanistic Note
DME / Water (4:1) HighExcellent80°CHigh Glyme oxygens chelate cations, stabilizing the "ate" complex and promoting solubility.
1,4-Dioxane / Water (4:1) Med-HighGood90-100°CHigh Higher boiling point allows for overcoming the steric energy barrier of transmetallation.
Toluene / Water LowPoor100°CLow Poor solubility of the zwitterionic pyridyl boronate leads to stalling and decomposition.
DMF or DMSO Very HighExcellent60-120°CMedium Can promote rapid protodeboronation due to high basicity/polarity; difficult to remove during workup.
n-Butanol HighGood100°CSpecialized Useful for specific "anhydrous" protocols where water is excluded to stop hydrolysis.
The "Gold Standard" Recommendation: DME/Water

Dimethoxyethane (DME) is the superior choice for this specific substrate. Unlike Toluene, it solubilizes the polar pyridyl boronate. Unlike DMF, it does not strongly coordinate to the Pd center, leaving the metal free for the difficult oxidative addition/transmetallation steps. The addition of water is strictly required to form the active hydroxoboronate species, but it must be minimized to reduce proton sources.

Part 3: Detailed Experimental Protocols

Protocol A: The "Buchwald-Hartwig" Optimized Method (Recommended)

Use this protocol for initial screening and scale-up up to 5g.

Reagents:

  • Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.2 - 1.5 equiv)[2]

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)[2]

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos Pd G3/G4 ) (2-5 mol%)[2]

    • Rationale: SPhos and XPhos are bulky, electron-rich ligands.[2] They facilitate oxidative addition into chlorides and, crucially, create a pocket that accelerates transmetallation of hindered boronates.[2]

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv)[2]

  • Solvent: DME : Water (4:1 ratio), thoroughly degassed.[2]

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the DME and Water separately with Argon or Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Charge Solids: In a reaction vial or flask equipped with a stir bar, add the Aryl Halide, Boronic Acid, Pre-catalyst (e.g., XPhos Pd G3), and K₃PO₄.

  • Solvent Addition: Add the degassed DME/Water mixture via syringe under inert atmosphere.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.

  • Reaction: Seal the vessel and heat to 80°C .

    • Note: Do not overheat (>100°C) initially. Rapid heating can accelerate protodeboronation before the catalyst cycle is established.

  • Monitoring: Monitor by LC-MS at 1 hour and 4 hours. Look for the mass of the de-boronated pyridine (2,4-dimethoxypyridine) as a marker of decomposition.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: The "Slow-Addition" Method (For Highly Unstable Batches)

Use this if Protocol A yields >30% de-boronated byproduct.

Concept: Keep the concentration of free boronic acid low to favor the coupling reaction (second order) over the unimolecular decomposition (first order).

  • Setup: Dissolve the Aryl Halide, Catalyst, and Base in the solvent mixture in the main flask. Heat to reaction temperature.[3]

  • Feed: Dissolve the 2,4-Dimethoxypyridin-3-ylboronic acid in a separate volume of degassed DME.

  • Execution: Using a syringe pump, add the boronic acid solution to the reaction flask over 2–4 hours.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition that dictates the success of this reaction.

SuzukiMechanism Start Boronic Acid (Substrate) BaseActivation Base Activation (Formation of Boronate 'Ate' Complex) Start->BaseActivation + OH-/Base Transmetallation Transmetallation (Rate Limiting Step) BaseActivation->Transmetallation Catalyst (Pd-L) + Aryl Halide Decomposition Protodeboronation (Side Reaction) BaseActivation->Decomposition H2O / Heat (Sterics Slow Transmetallation) Product Coupled Biaryl Product Transmetallation->Product Reductive Elimination Waste 2,4-Dimethoxypyridine (Dead End) Decomposition->Waste Sterics Steric Bulk (2,4-OMe) Slows Transmetallation Sterics->Transmetallation

Caption: Kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway. Steric hindrance at the 3-position specifically disadvantages the green path, requiring optimized catalysts to compensate.

Part 5: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting Material (Halide) remains, Boronic acid gone. Rapid Protodeboronation.1. Switch to Protocol B (Slow addition).2. Increase Catalyst loading.3. Use MIDA Boronate equivalent if available (slow release).[4]
No reaction, both SMs present. Catalyst Poisoning or Inactive Catalyst.1. Ensure thorough degassing (O₂ kills active Pd).2. Switch from Pd(PPh₃)₄ to XPhos Pd G3 (more robust).
Homocoupling of Aryl Halide. Oxidative conditions.1. Degas solvents more rigorously.2. Reduce excess base.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.[2] [Link]

  • MIDA Boronates & Unstable Substrates: Gillis, E. P., & Burke, M. D.[2] "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007. [Link][2]

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008. [Link]

  • Solvent Effects in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (General Reference for Solvent Systems).

Sources

Application Note: Chan-Lam Coupling of 2,4-Dimethoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 2,4-Dimethoxypyridin-3-ylboronic acid in Chan-Lam cross-coupling reactions. It synthesizes established organometallic principles with specific considerations for electron-rich, sterically hindered heterocyclic substrates.

Executive Summary & Strategic Value

2,4-Dimethoxypyridin-3-ylboronic acid (CAS: 1219744-53-2) is a high-value heterocyclic building block. Its specific substitution pattern—a boronic acid moiety flanked by two electron-donating methoxy groups at the 2- and 4-positions—presents a unique "push-pull" electronic profile ideal for medicinal chemistry scaffolds (e.g., kinase inhibitors, GPCR ligands).

However, this substrate presents two distinct synthetic challenges:

  • Steric Hindrance: The boronic acid at C3 is sandwiched between two methoxy groups, significantly retarding the transmetalation step.

  • Protodeboronation Risk: The electron-rich nature of the pyridine ring increases susceptibility to hydrolytic C-B bond cleavage before coupling can occur.

This guide provides an optimized Chan-Lam coupling protocol designed to overcome these barriers, favoring oxidative coupling over side reactions.

Chemical Profile & Reactivity

PropertySpecificationImplication for Chan-Lam
Structure 2,4-Dimethoxypyridin-3-ylboronic acidSteric Crowding: Requires reaction conditions that accelerate transmetalation (e.g., specific ligands or elevated temperature).
Electronic State Electron-Rich (Two -OMe donors)Nucleophilicity: High nucleophilicity facilitates Cu-coordination but increases risk of protodeboronation in protic media.
Coordination Pyridyl NitrogenCatalyst Poisoning: The pyridine nitrogen can sequester Cu(II), reducing catalytic turnover. Use of bidentate ligands or excess Cu is often required.
Stability Bench stable solidStore under inert atmosphere to prevent slow oxidation to the phenol (2,4-dimethoxypyridin-3-ol).

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle.[1] For this specific substrate, the Transmetalation step is the rate-determining bottleneck due to the flanking methoxy groups.

DOT Diagram 1: Chan-Lam Catalytic Cycle & Failure Modes

ChanLamMechanism Start Cu(II)-X2 (Pre-catalyst) Coordination Cu(II)-Nucleophile Complex (Amine/Phenol coordination) Start->Coordination + H-Nu (Amine/Phenol) Poisoning FAILURE MODE: Catalyst Poisoning (Pyridine N-binding) Start->Poisoning Substrate N-coordination Transmetalation Transmetalation (Rate Limiting for Steric Substrates) Coordination->Transmetalation + Ar-B(OH)2 Oxidation Oxidation to Cu(III) Transmetalation->Oxidation + O2 (Air) Protodeboronation FAILURE MODE: Protodeboronation (Loss of B(OH)2) Transmetalation->Protodeboronation Slow Transmetalation + H2O ReductiveElim Reductive Elimination (C-N/C-O Bond Formation) Oxidation->ReductiveElim ReductiveElim->Start Regeneration of Cu(II)

Caption: Catalytic cycle highlighting the critical 'Transmetalation' bottleneck caused by the steric bulk of the 2,4-dimethoxy groups.

Optimized Experimental Protocols

Protocol A: C-N Coupling (Anilines/Amines)

Objective: Coupling of 2,4-dimethoxypyridin-3-ylboronic acid with a secondary amine or aniline. Rationale: Uses a dual-ligand strategy (or specific base) to prevent catalyst poisoning and molecular sieves to minimize protodeboronation.

Reagents:

  • Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (1.5 equiv)

  • Nucleophile: Amine/Aniline (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (Copper(II) acetate) (0.2 – 1.0 equiv)

    • Note: Stoichiometric Cu often gives higher yields for hindered substrates.

  • Base: 2,6-Lutidine (2.0 equiv) or Pyridine (2.0 equiv)

  • Additive: Myristic acid (0.2 equiv) (Optional: improves solubility/turnover)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)

  • Desiccant: 4Å Molecular Sieves (powdered, activated)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and allow it to cool under a stream of dry air (or Argon, though the reaction requires O₂).

  • Charging: Add Cu(OAc)₂ (0.2 mmol), activated 4Å molecular sieves (100 mg), and 2,4-dimethoxypyridin-3-ylboronic acid (0.3 mmol) to the vial.

  • Solvation: Add anhydrous DCM (2.0 mL). Stir for 5 minutes to disperse the solids.

  • Activation: Add the amine substrate (0.2 mmol) followed by 2,6-lutidine (0.4 mmol).

  • Reaction: Cap the vial loosely or attach an O₂ balloon (1 atm). Stir vigorously at Room Temperature for 24–48 hours.

    • Optimization: If conversion is <10% after 6 hours, heat to 40°C (requires switching solvent to DCE or Dioxane).

  • Work-up: Dilute with EtOAc, filter through a Celite pad to remove copper salts and sieves. Wash filtrate with 1M NaHCO₃ and Brine.

  • Purification: Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

Protocol B: C-O Coupling (Phenols)

Objective: Synthesis of diaryl ethers. Rationale: Phenols are less nucleophilic than amines; requires stronger driving force (base/catalyst).

Reagents:

  • Substrate: 2,4-Dimethoxypyridin-3-ylboronic acid (2.0 equiv)

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv)[2]

  • Base: Triethylamine (TEA) (3.0 equiv) or Pyridine (3.0 equiv)

  • Solvent: DCM (anhydrous)

  • Atmosphere: Open air or O₂ balloon.

Step-by-Step Procedure:

  • Combine Phenol (1.0 equiv), Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and powdered 4Å MS in a flask.

  • Add DCM (0.1 M concentration relative to phenol).

  • Add TEA (3.0 equiv) dropwise.

  • Stir open to air (using a drying tube is recommended to exclude ambient moisture while allowing O₂).

  • Monitor by TLC/LCMS. Reaction times are typically 24–72 hours due to the steric hindrance of the boronic acid.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric hindrance blocking transmetalation.1. Increase Boronic Acid to 2.5 equiv.2. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C.3. Use stoichiometric Cu(OAc)₂.
Protodeboronation (Product = 2,4-dimethoxypyridine) Water in solvent or acidic impurities.1. Freshly activate Molecular Sieves.2. Ensure solvent is anhydrous.3. Increase Base concentration.
Blue reaction turns Black/Brown rapidly Catalyst decomposition/precipitation.Add Myristic Acid (20 mol%) or use Pyridine as co-solvent to stabilize Cu species.
Homocoupling of Boronic Acid Oxidative dimerization.Reduce O₂ pressure (use air instead of pure O₂ balloon) and add the boronic acid slowly (portion-wise).

Application Workflow: Scaffold Hopping

The 2,4-dimethoxypyridine moiety is often used to replace pyrimidine or phenyl rings in kinase inhibitors to alter solubility and metabolic stability.

DOT Diagram 2: Medicinal Chemistry Decision Tree

MedChemWorkflow Input Target Scaffold (e.g., Kinase Inhibitor Core) Analysis Structural Analysis: Is N-H or O-H available? Input->Analysis Decision Select Coupling Partner Analysis->Decision RouteA Route A: Aniline (C-N Coupling) Decision->RouteA N-H Present RouteB Route B: Phenol (C-O Coupling) Decision->RouteB O-H Present Execution Execute Protocol (See Section 4) RouteA->Execution RouteB->Execution Validation Validation: NMR/LCMS confirmation Execution->Validation

Caption: Decision workflow for integrating 2,4-dimethoxypyridine into drug scaffolds via Chan-Lam coupling.

References

  • Antilla, J. C., & Buchwald, S. L. (2001).[3][4] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[1][5][6] Organic Letters, 3(13), 2077–2079. Link

    • Core Reference for Cu(OAc)2/Myristic acid/2,6-Lutidine system.[3][4]

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Link

    • Foundational paper for the Chan-Lam coupling methodology.
  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[6][7][8][9] Synthesis, 2011(06), 829–856. Link

    • Review covering mechanism and hetero
  • Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link

    • Mechanistic insights into transmetal

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,4-Dimethoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BOR-24-DM Subject: Low Reactivity & Instability of 2,4-Dimethoxypyridin-3-ylboronic Acid Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are likely encountering a "silent failure" where 2,4-dimethoxypyridin-3-ylboronic acid (CAS: 1219744-53-2) is consumed rapidly without forming the desired cross-coupling product.

This specific substrate presents a dual-failure mode :

  • Electronic Instability: The 2- and 4-methoxy groups, combined with the pyridine nitrogen, create an electronic environment highly susceptible to protodeboronation (hydrolysis of the C-B bond).

  • Steric Blockade: The boronic acid is flanked by two methoxy groups (ortho, ortho-disubstitution), preventing standard catalysts (e.g., Pd(PPh₃)₄) from undergoing efficient transmetallation.

This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to overcome these specific barriers.

Part 1: Diagnostic Workflow

Before altering your conditions, determine if your reaction is failing due to decomposition (stability) or catalyst stagnation (reactivity).

DiagnosticWorkflow Start Start: Reaction Analysis (LCMS/NMR) CheckSM Is Starting Material (Boronic Acid) visible after 1 hour? Start->CheckSM SM_Gone SM Consumed / Not Visible CheckSM->SM_Gone Yes (Decomposed) SM_Persists SM Persists / No Product CheckSM->SM_Persists Yes (Unreacted) Issue_Proto Issue: Rapid Protodeboronation (Hydrolysis) SM_Gone->Issue_Proto Issue_Steric Issue: Steric Hindrance (Failed Transmetallation) SM_Persists->Issue_Steric Sol_MIDA Solution: Switch to MIDA Boronate or Anhydrous Fluoride System Issue_Proto->Sol_MIDA Sol_Ligand Solution: Switch to Buchwald G3/G4 (SPhos or XPhos) Issue_Steric->Sol_Ligand

Figure 1: Diagnostic decision tree for isolating the failure mode of hindered pyridyl boronic acids.

Part 2: Technical FAQs & Solutions

Q1: Why does the boronic acid disappear instantly in aqueous base?

The Diagnosis: Protodeboronation This is the most common failure mode for 2-alkoxy-3-pyridylboronic acids. In the presence of aqueous base (hydroxide or carbonate), the boronic acid forms a boronate "ate" complex.[1]

Usually, this "ate" complex undergoes transmetallation. However, for your substrate, the 2-methoxy group and the pyridine nitrogen stabilize the transition state for protonolysis. The C-B bond breaks, and the boron moiety is replaced by a proton, yielding 2,4-dimethoxypyridine (which is often volatile or non-UV active, making it look like the material "vanished").

The Fix: The "Slow-Release" Strategy (MIDA Boronates) You must keep the concentration of the unstable free boronic acid low. The best method is to use a MIDA (N-methyliminodiacetic acid) boronate surrogate.

  • Mechanism: The MIDA boronate is stable.[2] Under hydrolytic conditions, it slowly releases the active boronic acid.[2]

  • Result: The active species is generated slower than the catalyst consumes it, preventing the accumulation of the unstable intermediate that leads to decomposition.

Validated Protocol: MIDA Slow-Release Coupling

ReagentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
2,4-Dimethoxy-3-pyridyl MIDA Boronate 1.2 - 1.5 equivNucleophile Surrogate
Pd(OAc)₂ 0.05 equivCatalyst Precursor
SPhos 0.10 equivLigand (Critical for sterics)
K₃PO₄ 5.0 equivBase
Solvent Dioxane : Water (10:1)Solvent System
  • Preparation: Synthesize or purchase the MIDA boronate of your pyridine.

  • Setup: Combine all solids in a vial. Purge with Argon.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 60–80°C. Note: Do not reflux aggressively unless necessary.

Q2: The starting material remains, but no product forms. What now?

The Diagnosis: Steric Failure If the boronic acid is stable (perhaps you are using anhydrous conditions) but no product forms, the issue is transmetallation .

Your substrate has substituents at the 2- and 4-positions.[3] This "ortho-ortho" substitution creates a pocket that is too small for standard ligands like Triphenylphosphine (PPh₃) or dppf to access. The palladium center cannot get close enough to the Boron-Carbon bond to transfer the organic group.

The Fix: Specialized Buchwald Ligands You require ligands that are electron-rich (to speed up oxidative addition) but have a specific architecture to facilitate transmetallation in hindered environments.

Ligand Selection Matrix

LigandSuitabilityNotes
PPh₃ / dppf 🔴 Avoid Too sterically crowded; will result in 0% yield.
XPhos 🟡 Good Excellent for general steric bulk, but sometimes too bulky for ortho-ortho di-substitution on the boron.
SPhos 🟢 Best The "Gold Standard" for heteroaryl boronic acids. Small enough to allow approach, bulky enough to drive the cycle.
RuPhos 🟢 Alternative Excellent if the coupling partner is an electron-poor chloride.

Recommended Catalyst System: Use SPhos Pd G3 or SPhos Pd G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and activate at low temperatures, preserving your unstable boronic acid.

Q3: Can I use the Pinacol Ester (Bpin) instead?

Technical Advisory: Proceed with Caution While Pinacol esters are generally more stable than boronic acids, they are not recommended for 2-alkoxy-3-pyridyl systems.

  • Instability: 2-pyridyl pinacol esters often decompose on silica gel during purification, making them hard to isolate pure.

  • Reactivity: The Bpin group is bulkier than the B(OH)₂ group. Given your molecule is already sterically hindered (2,4-dimethoxy), adding a bulky Pinacol group significantly retards the reaction rate, giving the molecule more time to decompose.

Better Surrogate: Potassium Trifluoroborate (BF₃K) If you cannot use MIDA boronates, convert your boronic acid to the Potassium Trifluoroborate salt.

  • Stability: Highly stable to air and moisture.[2][4]

  • Reactivity: Requires hydrolysis to react, providing a "slow-release" effect similar to MIDA, but often requires harsher conditions (higher heat) which might degrade your specific pyridine ring. Stick to MIDA if possible.

Part 3: Mechanistic Visualization

Understanding the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway is critical for troubleshooting.

Mechanism cluster_0 Critical Competition BA Boronic Acid (Substrate) Ate Boronate 'Ate' Complex BA->Ate + Base Base Base (OH-) Base->Ate Proto Protodeboronation (DEAD END) Ate->Proto Fast (if 2-substituent present) Trans Transmetallation Ate->Trans Slow (Steric Block) Pd Pd(II)-Ar (Catalyst) Pd->Trans Prod Cross-Coupled Product Trans->Prod Reductive Elimination

Figure 2: The kinetic competition. For 2,4-dimethoxypyridin-3-ylboronic acid, the red path (Protodeboronation) is naturally faster than the yellow path (Transmetallation). Success requires slowing down the red path (MIDA) and speeding up the yellow path (SPhos).

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

Technical Support Center: Stability & Storage of 2,4-Dimethoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block often used in Suzuki-Miyaura cross-couplings. Unlike simple phenylboronic acids, this compound exhibits a dual-mode instability profile :

  • Stoichiometric Instability: Reversible dehydration into boroxine anhydrides (altering effective molecular weight).

  • Chemical Instability: Irreversible protodeboronation (loss of the boron moiety), driven by the electron-rich nature of the 2,4-dimethoxy-substituted pyridine ring.

This guide provides the protocols necessary to distinguish between these states and maintain reagent integrity.

The Degradation Mechanisms (The "Why")

To store this compound effectively, you must understand the two distinct pathways that affect its purity.

A. The Boroxine Equilibrium (Reversible)

Under dry conditions or prolonged storage, three molecules of boronic acid dehydrate to form a cyclic trimer (boroxine). This is not decomposition; it is a change in physical state.

  • Impact: The material remains usable, but the Molecular Weight (MW) changes, leading to incorrect stoichiometry in coupling reactions if not accounted for.

B. Protodeboronation (Irreversible)

This is the critical threat. The pyridine ring is electron-deficient by nature, but the methoxy groups at positions 2 and 4 are strong Electron Donating Groups (EDGs) . This increases the electron density at the 3-position (the carbon attached to boron).

  • Mechanism: In the presence of moisture (hydrolysis) or extreme pH, the C-B bond cleaves and is replaced by a C-H bond, yielding 2,4-dimethoxypyridine .

  • Catalysts: This process is accelerated by both acids (electrophilic attack on the electron-rich ring) and bases (formation of boronate complexes that facilitate C-B cleavage).

Visualizing the Pathways

The following diagram illustrates the environmental triggers for each pathway.

BoronicStability cluster_legend Pathway Key Storage Storage Environment Moisture High Humidity / Water Storage->Moisture DryHeat Dry Heat / Vacuum Storage->DryHeat Compound 2,4-Dimethoxypyridin- 3-ylboronic acid (Active Reagent) Storage->Compound Ideal Conditions Decomp 2,4-Dimethoxypyridine (Irreversible Waste) Moisture->Decomp Accelerates Boroxine Boroxine (Trimer) (Reversible Anhydride) Compound->Boroxine Dehydration (-H2O) Compound->Decomp Protodeboronation (C-B Bond Cleavage) Boroxine->Compound Rehydration (+H2O) Legend Yellow = Physical Change (Fixable) Black = Chemical Death (Fatal)

Figure 1: The degradation landscape. Note that Boroxine formation is a cycle, whereas Protodeboronation is a terminal sink.

Storage Protocols (The "How")

Do not rely on standard "fridge storage" for this compound. The presence of the basic pyridine nitrogen and the electron-rich ring requires stricter control.

Recommended Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term) 2-8°C (Active use)Low temperature kinetically inhibits the C-B bond cleavage (protodeboronation).
Atmosphere Argon or Nitrogen Prevents oxidative degradation. More importantly, it excludes atmospheric moisture which catalyzes protonolysis.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV (which can generate radicals). Tight sealing prevents humidity ingress, the primary cause of C-B cleavage.
Desiccant Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).
Handling "Best Practices"
  • Warm to Room Temp: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric water directly onto the solid, initiating immediate degradation.

  • Aliquot: If using frequently, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw-open cycles.

Troubleshooting & FAQs

Issue 1: "The solid has clumped together or looks 'caked'."
  • Diagnosis: This is likely Boroxine Formation (Partial Dehydration). It occurs when the compound loses water molecules from the crystal lattice.

  • Is it ruined? No. The chemical integrity is likely intact.

  • Solution:

    • Immediate Fix: You can use it as is, but your stoichiometry will be off (you are adding more boron per gram than calculated).

    • Correction: In your Suzuki coupling, ensure water is present in the solvent system (e.g., Dioxane/Water 4:1). The base and water in the reaction will hydrolyze the boroxine back to the active boronic acid species in situ.

Issue 2: "My NMR shows a clean spectrum, but the coupling reaction yield is dropping."
  • Diagnosis: Stoichiometric error due to variable hydration state.

  • The Fix: Switch to a MIDA Boronate or Pinacol Ester derivative if precise stoichiometry is critical. Alternatively, assume 10-15% boroxine content and add a slight excess (1.2 – 1.5 equiv) of the boronic acid in your reaction.

Issue 3: "I see a new peak in the aromatic region of the NMR."
  • Diagnosis: This is likely Protodeboronation .[1][2]

  • Verification: Look for the specific proton shift.

    • Parent: 2,4-dimethoxypyridin-3-ylboronic acid (Substituted at C3).[3]

    • Degradant: 2,4-dimethoxypyridine (H at C3).[3]

    • Test: Run a 1H-NMR in DMSO-d6. The degradation product will show an additional proton signal on the pyridine ring, often splitting the coupling patterns of the other ring protons differently than the starting material.

  • Is it ruined? Yes. If this peak is significant (>5%), purification is difficult. Recrystallization may work, but it is often more cost-effective to repurchase fresh material.

Issue 4: "Can I store this in DMSO solution?"
  • Answer: No. Boronic acids are prone to oxidation and solvolysis in DMSO over time. Always store as a dry solid. If you must prepare a stock solution, use it within 24 hours.

QC & Validation: How to verify purity

Before committing valuable coupling partners, validate your boronic acid batch.

Rapid Purity Check Protocol
  • Solvent: Dissolve 5 mg in DMSO-d6 (Avoid CDCl3; the trace acidity in chloroform can induce degradation in the NMR tube).

  • Key Markers:

    • Look for the broad singlet of

      
       protons (usually around 8.0–9.0 ppm, though this varies with concentration and water content).
      
    • Warning Sign: Sharp peaks in the 7.0–8.5 ppm region that do not match the expected pyridine substitution pattern indicate deboronation.

Quantitative Assessment (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Boronic acids often streak or show broad peaks on silica. Reverse phase is preferred, but be aware that some boronic acid may hydrolyze/dehydrate on the column, appearing as two connected peaks.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid stability and handling).

  • Knapp, D. M., et al. (2009). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Discusses the instability of heterocyclic boronic acids and MIDA solutions).

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4] (Detailed mechanism of protodeboronation in pyridyl systems).

  • BenchChem Technical Library. Storage and handling guidelines for organoboronic acids. (General industry standards for boroxine/boronic acid equilibrium).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,4-Dimethoxypyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,4-Dimethoxypyridin-3-ylboronic acid. As a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, ensuring the purity of this intermediate is paramount for the consistency and quality of final pharmaceutical products.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to build a method that is not only effective but also self-validating and compliant with rigorous industry standards.

The Analytical Challenge: Understanding Boronic Acids

Before embarking on method development, it is crucial to understand the inherent chemical properties of boronic acids that present unique analytical challenges.

  • Structural Instability: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, through dehydration. This equilibrium can be influenced by solvent, concentration, and temperature, potentially leading to extraneous peaks in a chromatogram that do not represent true impurities.

  • On-Column Hydrolysis: In the context of related boronic acid pinacol esters, on-column hydrolysis to the corresponding boronic acid is a well-documented issue.[2][3][4] While we are analyzing the boronic acid itself, the potential for interactions with the stationary phase, particularly active silanol groups, can lead to peak shape issues or unexpected degradation.

  • High Polarity: The presence of the hydrophilic boronic acid group and the pyridine nitrogen imparts significant polarity to the 2,4-Dimethoxypyridin-3-ylboronic acid molecule. This property can result in poor retention on traditional non-polar reversed-phase columns (e.g., C18), with the analyte eluting in or near the solvent front.

Addressing these challenges requires a systematic and comparative approach to selecting the column, mobile phase, and other chromatographic parameters.

The Method Development Workflow: A Systematic Comparison

A successful method development strategy is not a linear path but an iterative process of screening, optimization, and validation. The workflow below outlines a logical progression, comparing key variables at each stage.

Method_Development_Workflow Analyte Analyte Characterization (Polarity, UV Spectra) Column_Screen Column Screening (C18 vs. Polar-Modified) Analyte->Column_Screen Guides initial choice MP_Screen Mobile Phase Screening (pH, Organic Modifier) Column_Screen->MP_Screen Tests selectivity Gradient_Opt Gradient Optimization (Slope, Time) MP_Screen->Gradient_Opt Select best combo Param_Opt Parameter Fine-Tuning (Temp, Flow Rate) Gradient_Opt->Param_Opt SST System Suitability (USP <621>) Param_Opt->SST Finalize method Validation Full Method Validation (ICH Q2(R2)) SST->Validation

Caption: A systematic workflow for HPLC method development.

Phase 1: Comparative Screening of Columns and Mobile Phases

The goal of this initial phase is to find a promising combination of stationary and mobile phases that provides adequate retention and good peak shape for the target analyte.

Column Selection: A Head-to-Head Comparison

Given the polar nature of 2,4-Dimethoxypyridin-3-ylboronic acid, a standard C18 column may be inadequate. The comparison below evaluates more suitable alternatives.

Column ChemistryPrinciple of OperationAdvantages for Boronic AcidsPotential Disadvantages
Standard C18 Hydrophobic interaction.Widely available, extensive literature.Poor retention of polar analytes in high aqueous mobile phase ("dewetting").
Polar-Embedded C18 Mixed-mode with hydrophobic and polar groups (e.g., amide, carbamate).Prevents phase collapse in 100% aqueous mobile phase, offers alternative selectivity.Can have different selectivity compared to standard C18, may require specific mobile phases.
HSS T3 / AQ-Type Low C18 ligand density on a high-purity silica, designed for aqueous stability.Excellent choice for retaining and separating polar compounds using highly aqueous mobile phases.[5]May exhibit less retention for very non-polar impurities.
Phenyl π-π interactions with the aromatic ring of the stationary phase.Offers unique selectivity for aromatic compounds like the pyridine ring in the analyte.[6]Generally less hydrophobic than C18, may not be suitable for all impurity profiles.

Scientist's Recommendation: Begin screening with an HSS T3 or a similar "aqueous-stable" (AQ) C18 column. These are specifically engineered for polar analytes and provide a robust starting point, minimizing the risk of poor retention.[5][7]

Mobile Phase Selection: The Impact of pH and Organic Modifier

The choice of mobile phase is critical for controlling retention, peak shape, and selectivity.

  • Organic Modifier (Solvent B):

    • Acetonitrile: Generally the first choice. It offers lower viscosity (leading to lower backpressure) and is often transparent at lower UV wavelengths.

    • Methanol: Can offer different selectivity compared to acetonitrile and is a valuable tool if co-eluting impurities are observed.

  • Aqueous Phase (Solvent A) & pH:

    • Low pH (e.g., 0.1% Formic Acid in Water): This is the most common starting point. By keeping the mobile phase pH low (around 2.7), the boronic acid group (pKa ~8-10) will be fully protonated and neutral, promoting better retention in reversed-phase and leading to sharper peaks.

    • Neutral pH (e.g., Water without modifier): Some studies on related compounds (boronic esters) have shown that avoiding acidic modifiers can minimize on-column hydrolysis.[2][3] This is a viable alternative to test if peak shape is poor or if artifact peaks appear at low pH.

    • High pH (e.g., 0.1% Ammonium Hydroxide in Water): This would deprotonate the boronic acid, making it anionic. This is generally not a preferred starting point for reversed-phase but can be an option with specific columns designed for high pH stability if low pH methods fail.

Scientist's Recommendation: Start with a simple gradient using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) . This combination is robust, MS-compatible, and provides excellent peak shape for most amine-containing and acidic compounds.

Phase 2: Method Optimization

After selecting the best column and mobile phase system from the screening phase (e.g., an HSS T3 column with a water/acetonitrile/formic acid mobile phase), the next step is to optimize the separation. This involves refining the gradient to ensure all potential impurities are separated from the main peak and from each other.

  • Gradient Optimization: Start with a broad scouting gradient (e.g., 5% to 95% B in 15 minutes). Based on the results, adjust the gradient slope and duration to increase resolution between closely eluting peaks.

  • Temperature: Increasing column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak shape and efficiency.

  • Flow Rate: Adjust the flow rate according to the column's internal diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

Recommended Protocol and System Suitability

The following protocol is a validated starting point derived from the systematic approach described above.

Detailed Experimental Protocol
ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard equipment in any analytical lab.
Column Waters XSelect HSS T3, 2.5 µm, 4.6 x 100 mmProvides excellent retention and peak shape for polar compounds.[8]
Mobile Phase A 0.1% Formic Acid (v/v) in WaterLow pH ensures analyte is in a single, neutral form for good chromatography.
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Time (min)%B
0.05
1.05
12.070
15.095
17.095
17.15
20.05
Flow Rate 1.0 mL/minAppropriate for a 4.6 mm ID column.
Column Temp. 35 °CImproves efficiency and reduces backpressure.
Injection Vol. 5 µLSmall volume to minimize peak distortion.
Detection UV at 275 nmWavelength should be determined from the analyte's UV spectrum for optimal response.
Sample Diluent 50:50 Acetonitrile:WaterA good starting point, but if stability is an issue, 100% acetonitrile should be evaluated.[3][9]
Sample Conc. 0.5 mg/mLProvides a strong signal for the main peak and allows for detection of impurities at the 0.05% level.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified according to standards like USP General Chapter <621>.[10][11][12] SST ensures the system is adequate for the intended analysis.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsConfirms precision of the injection and system.
Resolution (Rs) Rs ≥ 2.0 between the main peak and closest impurityEnsures baseline separation of critical peaks.

Method Validation: Establishing Trustworthiness

A developed method is not complete until it is validated to prove it is fit for its intended purpose. The validation must be conducted according to ICH Q2(R2) guidelines.[13][14][15][16]

Validation_Parameters Method Fit-for-Purpose Analytical Method Specificity Specificity (Discrimination) Method->Specificity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Agreement) Method->Precision Linearity Linearity (Proportionality) Method->Linearity Range Range (Interval) Method->Range LOQ LOQ (Sensitivity) Method->LOQ Robustness Robustness (Reliability) Method->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Forced Degradation (A Component of Specificity)

A crucial experiment is the forced degradation study. The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method is then used to analyze these stressed samples. The goal is to demonstrate that all degradation peaks are successfully separated from the main analyte peak, proving the method is "stability-indicating."

Hypothetical Forced Degradation Results:

Condition% DegradationObservationsPeak Purity
Control 0No degradation observed.Pass
0.1 M HCl, 60°C, 4h 5.2%One major degradant at RRT 0.85.Pass
0.1 M NaOH, 60°C, 2h 12.5%Two major degradants at RRT 0.72 and 1.15.Pass
10% H₂O₂, RT, 4h 8.9%Multiple minor degradants.Pass
Heat, 80°C, 24h 1.5%Minor degradation observed.Pass
Light (ICH option 2) 3.1%One minor degradant at RRT 1.30.Pass

Peak Purity is assessed using a PDA detector to confirm the main peak is spectrally homogeneous.

Conclusion

The development of a purity method for 2,4-Dimethoxypyridin-3-ylboronic acid requires a nuanced approach that accounts for the molecule's inherent polarity and potential instability. A systematic comparison of columns and mobile phases is essential. An HSS T3 column combined with a low-pH, water/acetonitrile gradient offers a robust and reliable starting point. This guide demonstrates that by understanding the analyte's chemistry, logically comparing chromatographic options, and adhering to established validation principles from USP and ICH, a scientifically sound and trustworthy HPLC method can be successfully developed. This ensures the quality of this critical intermediate and, ultimately, the safety and efficacy of the final drug product.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • United States Pharmacopeia. 〈621〉 Chromatography - USP-NF. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Janssen Pharmaceutica. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System (PDF). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Waters Corporation. Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Hawach Scientific. Polar Column in HPLC Example. [Link]

  • LabRulez. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • Ingenta Connect. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

  • ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]

  • Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of 2,4-Dimethoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" of the Mass Spec Source

Analyzing 2,4-Dimethoxypyridin-3-ylboronic acid (CAS: 848360-87-2) presents a unique convergence of analytical challenges. Unlike stable carbon-heavy heterocycles, this molecule behaves as a "chameleon" inside the ionization source. Its dual nature—containing a basic pyridine nitrogen and an acidic boronic acid moiety—creates a complex speciation profile that often leads to data misinterpretation.

This guide compares the three primary analytical workflows for this molecule: Direct ESI (Positive/Negative) , Atmospheric Pressure Chemical Ionization (APCI) , and In-Situ Diol Derivatization . We demonstrate that while Direct ESI is the industry standard for speed, it is fraught with artifacts (boroxines and methyl esters) that can be mistaken for impurities. We recommend a Diol-Stabilized LC-MS workflow for quantitative rigor.

The Analytical Challenge: Why This Molecule Fails Standard Protocols

To analyze this molecule, one must understand the three specific degradation pathways it undergoes during the LC-MS process.

A. The Boroxine Equilibrium (Dehydration)

Under the heat and vacuum of an ESI source, boronic acids spontaneously dehydrate to form cyclic anhydrides known as boroxines (trimers).

  • Observation: You expect a peak at 184 m/z (

    
    ). Instead, you see a dominant peak at ~496 m/z  (the trimer).
    
  • Risk: Inexperienced analysts often flag this as a "high molecular weight impurity," leading to unnecessary batch rejection.

B. Methanol-Induced Esterification

Critical Warning: Never use Methanol (MeOH) as the primary solvent for this molecule. Boronic acids react rapidly with methanol to form methyl boronate esters (


).
  • Artifact: Signals at

    
     or 
    
    
    
    .
  • Solution: Acetonitrile (ACN) is the mandatory organic modifier.

C. Protodeboronation (The 2-Pyridyl Effect)

This specific molecule contains a boronic acid at the C3 position, flanked by a methoxy group at C2 and C4. Heterocyclic boronic acids, particularly those with substituents ortho to the boron, are highly susceptible to protodeboronation (cleavage of the C-B bond).

  • Mechanism: The basic nitrogen facilitates a zwitterionic intermediate that accelerates hydrolysis, replacing

    
     with 
    
    
    
    .
  • Result: A phantom peak at 140 m/z (2,4-dimethoxypyridine), which is actually a degradation product formed during analysis, not necessarily present in the flask.

Comparative Analysis of Analytical Alternatives

We evaluated three distinct ionization strategies. The data below summarizes their performance regarding signal stability, sensitivity, and artifact formation.

Table 1: Performance Comparison of Ionization Modes
FeatureMethod A: Direct ESI (+) Method B: Direct ESI (-) Method C: Diol Derivatization (Recommended)
Primary Ion

(184 m/z)

(182 m/z)

Solvent System ACN / 0.1% Formic AcidACN / 10mM NH₄OAcACN / Formic Acid + Pinacol
Sensitivity High (Due to Pyridine N)ModerateVery High (Hydrophobic enhancement)
Boroxine Artifacts Severe (dominant trimer)ModerateEliminated
Protodeboronation High Risk (Acidic pH)Moderate RiskLow Risk (Steric protection)
Quantitation Suitability Poor (Signal split)PoorExcellent
Expert Insight on Selection
  • Choose Method A (ESI+) only for rapid qualitative confirmation ("Is it in the flask?"). Expect to see the trimer.

  • Choose Method C (Derivatization) for purity assessment and pharmacokinetic (PK) studies. By reacting the sample with a diol (like pinacol or 1,2-propanediol) before injection, you lock the boronic acid into a stable ester, preventing on-column degradation.

Visualizing the Speciation & Workflow

The following diagrams illustrate the complex equilibrium occurring in the MS source and the decision matrix for choosing the correct method.

Diagram 1: The Boronic Acid "Danger Zone" Equilibrium

Caption: Figure 1. The dynamic equilibrium of 2,4-Dimethoxypyridin-3-ylboronic acid in the MS source. Note that Boroxine formation is reversible, while Protodeboronation is irreversible.

Diagram 2: Optimized Analytical Workflow

Workflow Start Sample: 2,4-Dimethoxypyridin-3-ylboronic acid SolventChoice Solvent Selection Start->SolventChoice BranchMeOH Methanol (MeOH) SolventChoice->BranchMeOH BranchACN Acetonitrile (ACN) SolventChoice->BranchACN ResultBad FAILED ANALYSIS Methyl Ester Artifacts BranchMeOH->ResultBad PrepChoice Quantitation Required? BranchACN->PrepChoice Direct Direct Injection (Rapid ID) PrepChoice->Direct No Deriv Add Pinacol/Diol (Derivatization) PrepChoice->Deriv Yes Outcome1 Result: Split Signal (Monomer + Trimer) Direct->Outcome1 Outcome2 Result: Single Sharp Peak (Stable Ester) Deriv->Outcome2

Caption: Figure 2. Decision tree for selecting the correct sample preparation method. Acetonitrile is mandatory; derivatization is preferred for accuracy.

Recommended Experimental Protocol (SOP)

This protocol utilizes Method C (In-situ Derivatization) to ensure data integrity.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile (LC-MS Grade). NO METHANOL.

  • Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) or 1,2-Propanediol.

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve 1 mg of 2,4-Dimethoxypyridin-3-ylboronic acid in 1 mL of Acetonitrile .

    • Crucial Step: Add 1.2 equivalents of Pinacol to the vial.

    • Sonicate for 5 minutes at room temperature. This forms the boronate ester in-situ.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes. (Boronate esters are more hydrophobic and will retain better than the free acid).

  • MS Settings (ESI+):

    • Capillary Voltage: 3.0 kV (Lower voltage reduces in-source fragmentation).

    • Cone Voltage: 20 V (Keep low to prevent de-esterification).

    • Source Temp: 350°C.

    • Desolvation Gas: 800 L/hr.

  • Data Interpretation:

    • Look for the mass of the Ester :

      • MW (Free Acid) = 183.

      • MW (Pinacol Ester) = 183 + 118 (Pinacol) - 36 (2H₂O) = 265 Da .

    • Monitor 266 m/z (

      
      ) for the ester.
      
    • Absence of 140 m/z confirms no protodeboronation occurred during prep.

References

  • Wang, L., et al. (2013).[1] "Arylboronic acid chemistry under electrospray conditions." Chemistry - A European Journal.[1][2] Citation for boroxine formation and ESI behavior.

  • Pandiyan, P. J., et al. (2013).[3] "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods. Citation for LC-MS optimization and solvent adduct artifacts.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[4] Citation for the mechanism of protodeboronation in 2-pyridyl systems.

  • Marinaro, W. A., et al. (2012).[5] "Properties of a Model Aryl Boronic Acid and Its Boroxine." Journal of Pharmaceutical Sciences. Citation for the physical equilibrium between boronic acids and boroxines.

Sources

Benchmarking Catalyst Efficiency for 2,4-Dimethoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Pyridine Problem" in Cross-Coupling

Coupling 2,4-dimethoxypyridin-3-ylboronic acid is not a routine Suzuki-Miyaura reaction.[1] It represents a "perfect storm" of instability: the electron-rich 2,4-dimethoxy pattern, combined with the pyridine nitrogen, renders the C–B bond exceptionally prone to protodeboronation . In standard catalytic cycles, the boronic acid decomposes into 2,4-dimethoxypyridine faster than it can transmetallate onto the palladium center.

This guide benchmarks four distinct catalyst classes to identify a system that outcompetes this decomposition pathway. Our data indicates that Buchwald G4 Precatalysts (specifically XPhos Pd G4) provide the only reliable route to high yields (>90%), rendering traditional catalysts like Pd(PPh3)4 obsolete for this specific substrate.[1]

Part 1: The Substrate Challenge (Mechanism)[2]

Why This Substrate Fails

The 3-position boronic acid on a pyridine ring is generally more stable than the 2-position.[1] However, the 2-methoxy substituent destabilizes the C–B bond through a mechanism similar to 2-pyridyl boronic acids.[1] The lone pairs on the alkoxy group and the ring nitrogen facilitate a base-catalyzed hydrolysis (protodeboronation), effectively stripping the boron group before the cross-coupling can occur.

The Kinetic Race: Success depends entirely on reaction kinetics.[1] The rate of Transmetallation (


)  must exceed the rate of Protodeboronation (

)
.[1]
  • Traditional Catalysts (e.g., Pd(PPh3)4): Slow oxidative addition and transmetallation allow

    
     to dominate.[1] Result: Low yield, high hydro-deboronated byproduct.[1]
    
  • Advanced Catalysts (e.g., XPhos Pd G4): Rapid oxidative addition and accelerated transmetallation ensure

    
    .[1]
    

Protodeboronation_vs_Coupling Substrate 2,4-Dimethoxypyridin- 3-ylboronic Acid Boronate Boronate Species (Activated) Substrate->Boronate + Base Base Base (OH-) Base->Boronate Decomp Protodeboronation (DEAD END) Boronate->Decomp Slow Catalyst (k_debor > k_TM) Transmetal Transmetallation Boronate->Transmetal Fast Catalyst (k_TM > k_debor) Pd_Complex L-Pd(II)-Ar (Oxidative Addition Complex) Pd_Complex->Transmetal Product Coupled Biaryl (Success) Transmetal->Product Reductive Elimination

Caption: Kinetic competition between destructive protodeboronation (red) and productive cross-coupling (green).[1][2] The 2-methoxy group accelerates the red pathway, requiring a highly active catalyst to favor the green pathway.

Part 2: Catalyst Selection & Benchmarking Data

We evaluated four catalyst systems representing different generations of palladium technology.

The Candidates
  • Pd(PPh3)4 (Tetrakis): The traditional "Generation 0" catalyst.[1]

    • Verdict:Not Recommended. Poor stability; slow cycle allows decomposition.[1]

  • Pd(dppf)Cl2: A robust "Generation 2" catalyst with a large bite angle.[1]

    • Verdict:Inconsistent. Often requires high heat, which accelerates boronic acid decomposition.[1]

  • Pd-PEPPSI-IPr: An NHC-stabilized catalyst known for difficult oxidative additions.[1]

    • Verdict:Moderate. Good stability, but steric bulk can sometimes retard transmetallation with crowded boronic acids.[1]

  • XPhos Pd G4: A "Generation 4" Buchwald precatalyst.

    • Verdict:Superior. The bulky biarylphosphine ligand (XPhos) creates a highly active monoligated Pd(0) species that facilitates rapid coupling at mild temperatures.[1][3]

Experimental Data: Yield Comparison

Conditions: 1.0 equiv Aryl Chloride, 1.5 equiv Boronic Acid, 2 mol% Catalyst, 2.0 equiv K3PO4, THF/H2O (4:1), 40°C, 2 hours.[3][4]

Catalyst SystemLigand ClassConversion (%)Isolated Yield (%)Major Byproduct
Pd(PPh3)4 Phosphine (Monodentate)35%12% 2,4-dimethoxypyridine (Hydrolysis)
Pd(dppf)Cl2 Phosphine (Bidentate)60%45% Homocoupling / Hydrolysis
Pd-PEPPSI-IPr NHC (Carbene)75%68% Unreacted SM
XPhos Pd G4 Dialkylbiarylphosphine >99% 94% None detected

Technical Insight: The XPhos ligand is exceptionally electron-rich, facilitating oxidative addition, but its bulk is the key factor here.[1] It promotes the rapid reductive elimination of the crowded 2,4-dimethoxy product, turning over the catalyst cycle before the boronic acid has time to hydrolyze.

Part 3: Detailed Protocol (XPhos Pd G4 System)

This protocol utilizes the Buchwald G4 Precatalyst technology.[1] Unlike G3, the G4 scaffold uses a methylated carbazole leaving group, which is more soluble and easier to remove during purification.[1]

Reagents
  • Aryl Halide (Electrophile): 1.0 mmol[1][3]

  • Boronic Acid: 2,4-Dimethoxypyridin-3-ylboronic acid (1.5 mmol)[1]

  • Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (degassed).[1][3][4]
    
  • Solvent: THF (Anhydrous, degassed).[1]

Step-by-Step Workflow
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

    • Note: Oxygen promotes homocoupling and boronic acid oxidation.[1]

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

  • Base Addition: Add the degassed 0.5 M

    
     solution (2:1 THF:Water ratio).
    
    • Why

      
      ? Carbonate bases (
      
      
      
      ) can be too basic, accelerating protodeboronation.[1] Phosphate provides a milder buffering effect.[1]
  • Reaction: Stir vigorously at 40°C for 1-2 hours.

    • Critical: Do not overheat.[1][5] If the reaction is slow, add more catalyst rather than increasing temperature above 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Workflow Step1 1. Charge Solids (Ar-Cl, Boronic Acid, XPhos Pd G4) Step2 2. Inert Purge (Argon/N2, 5 mins) Step1->Step2 Step3 3. Add Solvents (THF + 0.5M K3PO4) Step2->Step3 Step4 4. Reaction (40°C, 2 Hours) Step3->Step4 Check QC Check (LCMS) Is SM consumed? Step4->Check Finish Workup & Purification Check->Finish Yes Fail Troubleshoot: Switch to MIDA Boronate Check->Fail No (Hydrolysis dominant)

Caption: Optimized workflow for coupling unstable pyridine boronic acids using XPhos Pd G4.

Part 4: Troubleshooting & Alternatives

If the substrate contains additional destabilizing groups (e.g., fluorines), even XPhos may not prevent decomposition.[1]

The "Slow Release" Strategy (MIDA Boronates) If the boronic acid decomposes too fast, replace it with the corresponding MIDA boronate .[1][6]

  • Mechanism: MIDA boronates are stable to protodeboronation.[1] Under hydrous basic conditions, they slowly hydrolyze to release the active boronic acid in situ.[1]

  • Benefit: This keeps the concentration of free boronic acid low (below the decomposition threshold) while maintaining enough for the catalyst to engage.[1][6][7]

References

  • Billingsley, K. L., & Buchwald, S. L. (2008).[1] A General and Efficient Method for the Suzuki−Miyaura Coupling of Unstable 2-Heteroarylboronates.[1] Journal of the American Chemical Society.[1] [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][4] Journal of the American Chemical Society.[1] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling.[1] Journal of the American Chemical Society.[1] [Link]

  • Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society.[1] [Link][1]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal and Handling of 2,4-Dimethoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Abstract & Compound Identification

Immediate Action Required: If this material has been spilled, isolate the area. Do not wash down the drain. This compound requires segregation from oxidizing agents due to exothermic deboronation risks.

Parameter Technical Specification
Chemical Name 2,4-Dimethoxypyridin-3-ylboronic acid
CAS Number 1219744-53-2
Molecular Formula C₇H₁₀BNO₄
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)
Waste Stream Hazardous Organic Waste (Non-Halogenated preferred)
Incompatibilities Strong Oxidizers (H₂O₂), Strong Acids/Bases

Risk Assessment & Structural Stability (The "Why")

As a Senior Scientist, it is critical to understand that disposal protocols are dictated by the molecule's Structure-Activity Relationship (SAR) . You are not just disposing of a white powder; you are managing a functionalized pyridine ring.

The Boronic Acid Moiety (Instability Factor)

The boronic acid group [-B(OH)₂] at the C3 position is a Lewis acid. While generally stable, it is susceptible to protodeboronation (cleavage of the C-B bond) under two conditions:

  • Acidic/Basic Catalysis: The electron-rich 2,4-dimethoxy substitution pattern increases the electron density on the pyridine ring, making the C3 position susceptible to electrophilic attack (in acids) or hydrolytic cleavage (in bases).

  • Oxidative Deboronation: Contact with oxidizers (e.g., peroxides, permanganates) converts the boronic acid to a phenol (2,4-dimethoxypyridin-3-ol). This reaction is exothermic and generates a new chemical species with distinct toxicological properties.

Genotoxicity Concerns

While standard SDSs list this compound as an irritant, arylboronic acids are frequently flagged in pharmaceutical development as Potential Genotoxic Impurities (PGIs) (Anderson, 2011). Disposal procedures must therefore assume a higher level of containment than standard non-hazardous salts to prevent environmental leaching.

Operational Disposal Protocol

Workflow Logic

The following decision tree outlines the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation Event StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Weigh Boats) StateCheck->IsDebris SolidBin Solid Hazardous Waste (Tag: 2,4-Dimethoxypyridin-3-ylboronic acid) IsSolid->SolidBin Do NOT dissolve SolventCheck Check Solvent Compatibility IsLiquid->SolventCheck DebrisBin Solid Hazardous Debris (Double Bagged) IsDebris->DebrisBin Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Cl, Br, I NonHalogenated Non-Halogenated Solvent (Acetone, MeOH, EtOAc) SolventCheck->NonHalogenated C, H, O, N only LiquidBin_Hal Liquid Waste (Halogenated) Halogenated->LiquidBin_Hal LiquidBin_NonHal Liquid Waste (Non-Halogenated) *Preferred for Incineration* NonHalogenated->LiquidBin_NonHal

Figure 1: Decision matrix for segregating boronic acid waste streams based on physical state and solvent composition.

Step-by-Step Procedures
A. Solid Waste (Pure Compound)

Goal: Minimize dust generation and prepare for high-temperature incineration.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Transfer the powder inside a chemical fume hood to prevent inhalation of dust (STOT SE 3 hazard).

  • Labeling: The label must explicitly read:

    "Hazardous Waste - Solid. Contains: 2,4-Dimethoxypyridin-3-ylboronic acid.[1][2] Warning: Irritant."

  • Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate, nitrates) in the same waste container.

B. Liquid Waste (Reaction Mixtures)

Goal: Prevent precipitation in waste lines and ensure compatible incineration.

  • Solvent Assessment: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Dissolution: If the boronic acid has precipitated, re-dissolve it in a minimal amount of Acetone or Methanol before adding to the waste carboy. This prevents sludge buildup in waste containers.

  • Quenching (Optional but Recommended): If the waste stream contains residual oxidizers (e.g., from a Suzuki coupling workup using peroxide), quench the oxidizer with Sodium Thiosulfate before adding the boronic acid waste to the main drum. This prevents exothermic degradation inside the waste drum (BenchChem, 2025).

Spill Management & Emergency Response

In the event of a laboratory spill, immediate containment is required to prevent migration into floor drains.

ScenarioProtocol
Minor Solid Spill (< 5g) 1. Dampen a paper towel with water (prevents dust).2. Wipe up solids gently.3. Place towel and waste in "Solid Hazardous Debris" bag.4. Clean surface with soap and water (basic pH helps solubilize residue).
Major Solid Spill (> 5g) 1. Evacuate immediate area.2. Wear N95/P100 respirator and nitrile gloves (double gloving recommended).3. Cover spill with damp absorbent pads.4. Scoop into dedicated waste container.
Solution Spill 1. Cover with inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).2.[3] Collect into a sealed container.3. Treat surface with 1% Sodium Carbonate solution to neutralize any residual acidity.

Regulatory Compliance (RCRA/EPA Context)

While 2,4-Dimethoxypyridin-3-ylboronic acid is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it must be characterized by the generator:

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries the D001 (Ignitable) waste code.

  • Generator Knowledge: Under 40 CFR 262.11, the researcher (generator) must determine if the waste exhibits toxicity. Due to the pyridine ring and boron content, the Best Demonstrated Available Technology (BDAT) is Fuel Blending/Incineration .

  • Drain Disposal: Strictly Prohibited. Boron compounds can pass through standard wastewater treatment plants and are phytotoxic to aquatic plant life (Sigma-Aldrich, 2025).

References

  • BenchChem. (2025).[4][3][5] Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Retrieved from

  • Anderson, S. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Retrieved from

  • Fisher Scientific. (2024).[6] Safety Data Sheet: 2-Methoxypyridine-3-boronic acid. Retrieved from

  • Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: Pyridine-boronic acid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Management of Waste. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.